molecular formula C11H12BrF2NO2 B7938949 tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate

tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate

Cat. No.: B7938949
M. Wt: 308.12 g/mol
InChI Key: RXMHLCZOGUHSIQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the aniline ring, along with bromine and fluorine substituents on the aromatic ring. The tert-butoxycarbonyl group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate typically involves the protection of the amine group of 2-bromo-4,6-difluoroaniline with a tert-butoxycarbonyl group. This can be achieved by reacting 2-bromo-4,6-difluoroaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products formed are the substituted aniline derivatives, where the bromine atom is replaced by the nucleophile.

    Deprotection Reactions: The major product formed is the free amine, 2-bromo-4,6-difluoroaniline, after the removal of the tert-butoxycarbonyl group.

Scientific Research Applications

tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

    Medicinal Chemistry: The compound can be used in the development of novel drugs and therapeutic agents, especially those targeting specific enzymes or receptors.

    Material Science: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in biochemical assays to study enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amine functionality from unwanted reactions, allowing selective transformations to occur on other parts of the molecule. Upon completion of the desired reactions, the tert-butoxycarbonyl group can be removed under acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and fluorine substituents on the aromatic ring, which can impart specific electronic and steric properties to the compound. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(2-bromo-4,6-difluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-9-7(12)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMHLCZOGUHSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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